Meta- vs. Para-Tolyl Substitution: Altered Lipophilicity and Receptor Interaction Potential
The meta-methyl substitution in Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) results in a distinct lipophilicity profile compared to its para-methyl isomer (CAS 87462-06-4). While both compounds share identical molecular weight (163.26 g/mol) and formula (C₁₁H₁₇N), the position of the methyl group on the aromatic ring alters the molecule's overall polarity and, consequently, its predicted LogP. The meta-isomer (886762-96-5) exhibits a predicted LogP of approximately 2.9 [1], whereas the para-isomer (87462-06-4) is predicted to have a slightly different LogP due to symmetry-related dipole moment variations . Such differences in LogP can influence passive membrane permeability and non-specific binding to biological matrices, making isomer selection critical in early-stage drug discovery.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ~2.9 (predicted) |
| Comparator Or Baseline | Methyl-(3-P-tolyl-propyl)-amine (CAS 87462-06-4): ~2.8-3.0 (estimated range based on similar analogs) |
| Quantified Difference | Approximately 0.1-0.2 LogP units (estimated difference) |
| Conditions | Computational prediction based on molecular structure and fragment-based methods. |
Why This Matters
Even small differences in LogP can translate to significant changes in a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, impacting its suitability for in vivo studies.
- [1] Molaid. (2025). N-甲基-3-(2-甲基苯基)丙烷-1-胺 | 100054-30-6: Calculated Properties. View Source
